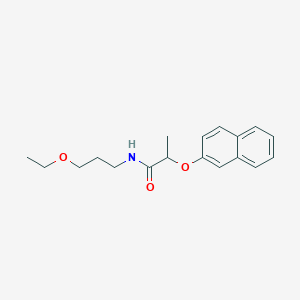
N-cyclopentyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
説明
N-cyclopentyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound that has been studied extensively in the field of neuroscience. It is commonly referred to as CPIA and is known for its ability to modulate the activity of certain neurotransmitters in the brain.
作用機序
The mechanism of action of CPIA involves its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, it has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This results in a decrease in dopamine release and an increase in serotonin release, which has been shown to have therapeutic effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
CPIA has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the activity of certain brain regions, such as the prefrontal cortex and the striatum, which are involved in the regulation of mood and behavior. It has also been shown to increase the activity of other brain regions, such as the hippocampus, which is involved in learning and memory.
実験室実験の利点と制限
One of the advantages of using CPIA in lab experiments is its ability to selectively modulate the activity of certain neurotransmitters. This allows researchers to study the effects of specific neurotransmitters on behavior and cognition. However, one of the limitations of using CPIA is its complex synthesis method, which requires specialized equipment and expertise. This can make it difficult for researchers to obtain the compound for their experiments.
将来の方向性
There are several future directions for research on CPIA. One area of research is the development of more efficient synthesis methods for the compound. This would make it more accessible to researchers and allow for larger-scale experiments. Another area of research is the exploration of the therapeutic potential of CPIA in humans. While it has shown promise in animal models, more research is needed to determine its safety and efficacy in humans. Finally, there is a need for more research on the long-term effects of CPIA on the brain and behavior. This will help to determine its potential as a treatment for neurological disorders and drug addiction.
科学的研究の応用
CPIA has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. Its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, has been shown to have therapeutic effects in animal models of these diseases. CPIA has also been studied for its potential use in drug addiction research, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines.
特性
IUPAC Name |
N-cyclopentyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(17-15-7-3-4-8-15)12-18-10-9-13-5-1-2-6-14(13)11-18/h1-2,5-6,15H,3-4,7-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGYYNJTQZNQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4851341.png)
![3-[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4851361.png)
![3-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B4851370.png)
![5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4851374.png)
![2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4851385.png)
![propyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4851390.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4851394.png)
![5-chloro-8-[2-(phenylthio)ethoxy]quinoline](/img/structure/B4851396.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4851397.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)